N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that features a combination of functional groups, including an imidazole ring, a benzamide moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl isocyanate.
Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Assembly: The final compound is assembled by linking the previously synthesized intermediates through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler analog lacking the imidazole and chlorophenyl groups.
4-chlorobenzamide: Contains the chlorophenyl group but lacks the imidazole and sulfanyl groups.
Imidazole derivatives: Various compounds containing the imidazole ring but differing in other substituents.
Uniqueness
N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-butyl-4-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-2-3-12-24-21(29)16-4-10-19(11-5-16)27-14-13-25-22(27)30-15-20(28)26-18-8-6-17(23)7-9-18/h4-11,13-14H,2-3,12,15H2,1H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYFYZSTDBCYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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